molecular formula C9H6N2S2 B14673500 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine CAS No. 42395-65-3

5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine

Cat. No.: B14673500
CAS No.: 42395-65-3
M. Wt: 206.3 g/mol
InChI Key: CSPQDFLQBRWMAX-UHFFFAOYSA-N
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Description

5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine: is a heterocyclic compound that consists of a fused ring system incorporating both thiazole and benzothiazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 3-chloro-1,4-benzothiazine-2-carbaldehyde with ethyl mercaptol-acetate in the presence of a base . Another approach includes the use of thiourea as a reagent .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for industrial applications to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

Chemistry: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .

Properties

CAS No.

42395-65-3

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h2-5H,1H2

InChI Key

CSPQDFLQBRWMAX-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=C3C1=NC=CS3)N=CS2

Origin of Product

United States

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